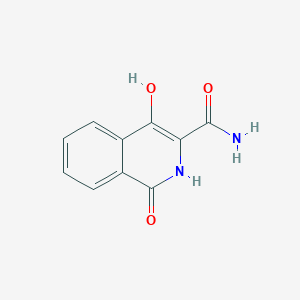

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” is a chemical compound with the molecular weight of 205.17 . It is a novel HIV-1 integrase strand transfer inhibitor .

Synthesis Analysis

The synthesis of “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates . A green and efficient synthetic methodology has been adopted for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .Molecular Structure Analysis

The Inchi Code of “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” is 1S/C10H7NO4/c12-8-5-3-1-2-4-6 (5)9 (13)11-7 (8)10 (14)15/h1-4,12H, (H,11,13) (H,14,15) .Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.17 . It should be stored at a temperature between 28 C .科学的研究の応用

- Application : Researchers have explored its use in Ugi-type multicomponent condensation reactions through a Smiles rearrangement, replacing acid components. This strategy leads to the efficient synthesis of heterocyclic enamines, which are valuable scaffolds for new biologically active structures .

- Application : The compound has been investigated as a potential BACE1 inhibitor, aiming to modulate amyloid-beta production and potentially mitigate Alzheimer’s pathology .

- Application : Newly synthesized complexes based on the compound exhibited higher in vitro insulin-mimetic activities than ZnSO4, suggesting their potential as hypoglycemic agents .

- Application : Synthesized 4-hydroxy-2-quinolone analogs have been screened for antifungal activity against Aspergillus flavus and antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Application : Researchers have explored the compound and its derivatives for drug development, focusing on their unique properties and potential therapeutic applications .

Heterocyclic Enols and Ugi-Type Multicomponent Condensation

BACE1 Inhibition and Alzheimer’s Disease

Insulin-Mimetic Activity and Hypoglycemic Agents

Antimicrobial and Antifungal Properties

Drug Research and Development

Green Chemistry and Atom Economy

作用機序

While the exact mechanism of action of “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” is not specified, it is known that the compound is a novel HIV-1 integrase strand transfer inhibitor . This suggests that it may inhibit the HIV-1 integrase enzyme, which is crucial for the replication of the HIV virus.

将来の方向性

特性

IUPAC Name |

4-hydroxy-1-oxo-2H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)10(15)12-7/h1-4,13H,(H2,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXVQOAFBNLVDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2778356.png)

![4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2778358.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2778361.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[3-(trifluoromethoxy)benzoyl]azetidine](/img/structure/B2778364.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2778368.png)

![Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate](/img/structure/B2778370.png)

![Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2778371.png)

![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2778374.png)

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B2778375.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B2778378.png)